REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([C:6]1O[CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:5])[CH3:4].[NH4+:15].[OH-]>>[F:1][C:2]([F:14])([F:13])[C:3]([C:6]1[NH:15][CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:5])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C)(C)C=1OC=CC(C1)=O)(F)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with MeOH (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica column chromatography (DCM/MeOH=9:1)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)(C)C=1NC=CC(C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.9 mmol | |
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 74.7% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |